

# physical and chemical properties of 4-Bromo-5-chloro-2-methylaniline

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## Compound of Interest

Compound Name: 4-Bromo-5-chloro-2-methylaniline

Cat. No.: B1277025

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## An In-depth Technical Guide to 4-Bromo-5-chloro-2-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **4-Bromo-5-chloro-2-methylaniline**, a substituted aniline of interest in various research and development applications. Due to the limited availability of experimental data for this specific compound, this guide combines reported data with predicted values to offer a foundational understanding for researchers.

## Core Properties of 4-Bromo-5-chloro-2-methylaniline

The following table summarizes the key physical and chemical properties of **4-Bromo-5-chloro-2-methylaniline**. This data is crucial for handling, characterization, and application in a laboratory setting.

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>7</sub> BrClN	PubChem[1]
Molecular Weight	220.49 g/mol	PubChem[1]
CAS Number	30273-47-3	PubChem[1]
Appearance	Light brown to brown solid	ChemicalBook[2]
Boiling Point	292.0±35.0 °C (Predicted)	ChemicalBook[2]
Density	1.619±0.06 g/cm <sup>3</sup> (Predicted)	ChemicalBook[2]
pKa	2.69±0.10 (Predicted)	ChemicalBook[2]
LogP (XLogP3)	2.9	PubChem[1]
Topological Polar Surface Area	26 Å <sup>2</sup>	PubChem[1]
InChI Key	VMYZAFFWRFOHME- UHFFFAOYSA-N	PubChem[1]

## Synthesis and Experimental Protocols

While a specific, peer-reviewed synthesis protocol for **4-Bromo-5-chloro-2-methylaniline** is not readily available in the public domain, a plausible and common method for the synthesis of substituted anilines is through the reduction of the corresponding nitroaromatic compound. The following is a generalized experimental protocol that can be adapted for its synthesis.

### Experimental Protocol: Reduction of a Nitroarene to a Substituted Aniline

This protocol outlines the general steps for the reduction of a nitroarene using a metal in an acidic medium, a robust and widely used method.

#### 1. Reaction Setup:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the starting nitroarene (e.g., 1-bromo-2-chloro-5-methyl-3-nitrobenzene).

- To this, add a metal catalyst such as tin (Sn) or iron (Fe) powder. The molar ratio of the metal to the nitroarene should be optimized, but a common starting point is a 3 to 5-fold molar excess of the metal.
- The reaction is typically carried out in a protic solvent, such as ethanol or acetic acid.

## 2. Acid Addition:

- Slowly add a strong acid, most commonly concentrated hydrochloric acid (HCl), to the reaction mixture in a dropwise manner.
- This addition is exothermic and should be performed with caution, potentially in an ice bath to control the temperature.

## 3. Reaction Monitoring:

- After the initial exothermic reaction subsides, the mixture is typically heated to reflux.
- The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), until the starting material is consumed.

## 4. Work-up and Isolation:

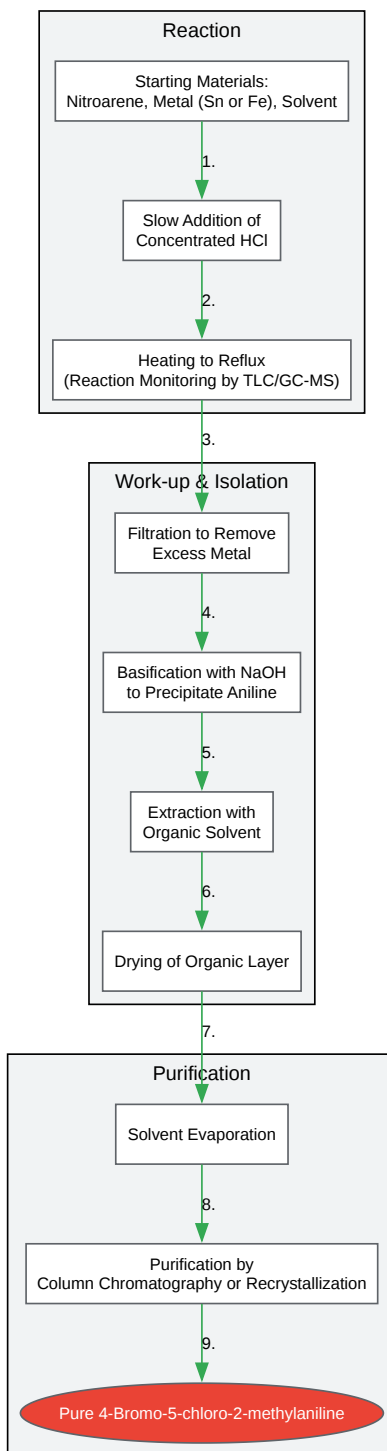
- Once the reaction is complete, cool the mixture to room temperature.
- The excess metal is removed by filtration.
- The filtrate is then basified, for example, with a concentrated solution of sodium hydroxide (NaOH), to deprotonate the anilinium salt and precipitate the free aniline.
- The crude product is then extracted into an organic solvent (e.g., ethyl acetate or dichloromethane).
- The combined organic layers are washed with brine and dried over an anhydrous drying agent (e.g.,  $\text{Na}_2\text{SO}_4$  or  $\text{MgSO}_4$ ).

## 5. Purification:

- The solvent is removed under reduced pressure to yield the crude product.
- Further purification can be achieved by techniques such as column chromatography on silica gel or recrystallization to obtain the pure **4-Bromo-5-chloro-2-methylaniline**.

The following diagram illustrates the general workflow for this synthesis protocol.

## General Workflow for Substituted Aniline Synthesis

[Click to download full resolution via product page](#)Caption: General workflow for the synthesis of **4-Bromo-5-chloro-2-methylaniline**.

## Safety and Handling

**4-Bromo-5-chloro-2-methylaniline** is associated with several hazard classifications. It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.

GHS Hazard Statements:

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Always consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety and handling information.

## Spectral Data

As of the compilation of this guide, experimental spectral data ( $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, MS) for **4-Bromo-5-chloro-2-methylaniline** are not readily available in public databases. Researchers working with this compound will need to perform their own spectral analysis for characterization. The expected spectra can be predicted using computational chemistry software, which can serve as a useful reference.

## Conclusion

This technical guide provides a foundational understanding of the physical and chemical properties of **4-Bromo-5-chloro-2-methylaniline** for researchers and professionals in drug development. While there is a scarcity of experimental data, the provided information, including predicted properties and a general synthesis protocol, serves as a valuable starting point for further investigation and application of this compound. It is recommended that any use of this chemical be preceded by a thorough literature search for the most current data and that all experimental work be conducted with appropriate safety precautions.

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## References

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